molecular formula C₁₁H₁₇N₂I B014896 N-Methylnicotinium iodide CAS No. 5959-86-4

N-Methylnicotinium iodide

Cat. No. B014896
CAS RN: 5959-86-4
M. Wt: 304.17 g/mol
InChI Key: RJQKOMLKVQFVMB-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of N-methylnicotinium iodide and related compounds often involves halogenation reactions, where the pyridinium scaffold's electron-accepting ability is enhanced by substituents, facilitating the formation of short halogen bonds such as C–Br⋯I interactions. These processes are integral to crystal engineering efforts aiming to construct materials with specific properties (Logothetis et al., 2004).

Molecular Structure Analysis

The molecular structure of N-methylnicotinium iodide has been elucidated using techniques such as single-crystal X-ray diffraction, showcasing moderate intermolecular OH...I- interactions. These studies reveal the compound's conformation and the orientation of its cations and anions, providing insight into its solid-state behavior (Seidel et al., 2009).

Chemical Reactions and Properties

Research on N-methylnicotinium iodide includes investigations into its reactivity, particularly in the context of electrochemical reduction. Studies suggest that such compounds undergo reactions involving electron transfer, proton transfer, and potentially other transformations depending on the environmental conditions (Mathieu, Meunier‐Prest, & Laviron, 1997).

Physical Properties Analysis

The physical properties of N-methylnicotinium iodide, such as its crystalline structure and phase transitions, are influenced by the compound's molecular arrangement and intermolecular interactions. Crystallographic studies have contributed to understanding these aspects, highlighting the compound's structural characteristics at various temperatures (Babai & Mudring, 2005).

Chemical Properties Analysis

The chemical properties of N-methylnicotinium iodide are closely tied to its structure and reactivity. Its involvement in reactions such as peptide synthesis and the formation of complex molecular assemblies underscores the versatility and utility of this compound in synthetic chemistry and materials science (Keese, Khalaf, Grambow, Grundke, & Rimpler, 1985).

Scientific Research Applications

Crystal Engineering

N-Methyl-3,5-dibromopyridinium iodide, a related compound, demonstrates unique crystal properties. Its crystal matrix forms infinite helices through the shortest reported C–Br⋯I halogen bonding, indicating potential applications in crystal engineering and material science (Logothetis et al., 2004).

Solid-State Dye-Sensitized Solar Cells

Doping the molecular plastic crystal of succinonitrile with N-methyl-N-butylpyrrolidinium iodide and iodine produced a highly conductive solid iodide/triiodide conductor. This innovation was employed in highly efficient, all-solid-state dye-sensitized solar cells (Wang et al., 2004).

Semiconducting Properties

A series of hybrid metal iodide perovskites with AMI3 formulation showed that the physical properties depend on the preparation method. These compounds behave as direct-gap semiconductors and exhibit intense near-IR photoluminescence, making them suitable for semiconducting applications (Stoumpos et al., 2013).

Spectrofluorometric Analysis

N1-methylnicotinamide iodide reacts with active methylene group-containing compounds to yield a fluorescent product. This reaction is used for the quantitative determination of certain drugs, indicating potential applications in pharmaceutical analysis (Elsebaie et al., 2020).

Photocatalytic Hydrogen Generation

Organometal halide perovskite materials, including methylammonium lead iodide, have been used in photocatalytic hydrogen generation from aqueous HI solutions, demonstrating their potential in energy conversion applications (Park et al., 2016).

Mesoscopic Solar Cells

Methyl ammonium lead iodide perovskite-based mesoscopic solar cells have shown high efficiency, indicating the material's potential in photovoltaic applications (Kim et al., 2012).

Photovoltaics Insights

Methylammonium lead iodide perovskites in solar cells have large absorption coefficients and small effective masses, making them excellent for photovoltaic applications (Filippetti & Mattoni, 2014).

Nanostructure in Solar Cells

The structure of methylammonium lead iodide in mesoporous TiO2, used in solar cells, reveals nanostructuring that correlates with a blueshift in absorption onset and increased photoluminescence, important for solar cell efficiency (Choi et al., 2014).

Future Directions

N-Methylnicotinium iodide and related compounds could have potential applications in the treatment of nicotine abuse. Research has shown that small drug-like molecules that are selective antagonists at certain nicotinic acetylcholine receptor subtypes can decrease nicotine self-administration in rats . Further experimental and clinical data are required to evaluate the use of such compounds in this setting .

properties

IUPAC Name

3-(1,1-dimethylpyrrolidin-1-ium-2-yl)pyridine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N2.HI/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQKOMLKVQFVMB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974985
Record name 1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylnicotinium iodide

CAS RN

5959-86-4
Record name Nicotinium, 1'-methyl-, iodide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
JI Seeman, JF Whidby - The Journal of organic chemistry, 1976 - ACS Publications
… In 1897, Pictet and Genequand6 reported their preparation of the two monomethiodides of nicotine, N-methylnicotinium iodide (3) and N'-methylnicotinium iodide (4), as shown in …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
WF Pool, AA Houdi, LA Damani, WJ Layton… - Drug metabolism and …, 1986 - Citeseer
Biotransformation of both R-(+)-nicotine and R-(+)-N-methyl-nicotin-lum acetate in male Hartley guinea pigs affords a new quatemary amine metabolfte, which was isolated and purified …
Number of citations: 21 citeseerx.ist.psu.edu
LH Wilkins, VP Grinevich, JT Ayers, PA Crooks… - … of Pharmacology and …, 2003 - ASPET
The current study demonstrates thatN-n-alkylnicotinium analogs with increasing n-alkyl chain lengths from 1 to 12 carbons have varying affinity (K i = 90 nM–20 μM) for S-(−)-[ 3 H]…
Number of citations: 44 jpet.aspetjournals.org
DD Allen, PR Lockman, KE Roder, LP Dwoskin… - Journal of pharmacology …, 2003 - ASPET
… choline, 27 μMN-n-decylnicotinium iodide, 31.9 μMN-n-octylpyridinium iodide, 49 μMN-n-octylnicotinium iodide (NONI), 393 μM lobeline, and ≥1000 μM N-methylnicotinium iodide. …
Number of citations: 75 jpet.aspetjournals.org
WF Pool, PA Crooks - Drug metabolism and disposition, 1985 - Citeseer
… dosed with R-(+)-N-methylnicotinium iodide. …
Number of citations: 18 citeseerx.ist.psu.edu
JI Seeman, RL Bassfield - The Journal of Organic Chemistry, 1977 - ACS Publications
… N-Methylnicotinium iodide was prepared by iodomethylation of nicotine in acetic acid as previously described.1 Dimethyldodecylamine and trimethyldodecylammonium chloride were …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
S Mousa, GR Van Loon, AA Houdi… - Journal of Chromatography …, 1985 - Elsevier
… illustrates the relationship between the oxidation potential applied and the percentage response obtained after injection of a constant amount of nicotine and N-methylnicotinium iodide. …
JI Seeman, HV Secor, JF Whidby, RL Bassfield - Tetrahedron Letters, 1978 - Elsevier
… A detailed NOE experiment on purified N'-methylnicotinium iodide allowed a definitive'H … of 5 (n= 5) and N'-methylnicotinium iodide obtained from the reaction of nicotine with CD31 and …
L Dong, AA Houdi, GR Van Loon - Pharmacology Biochemistry and …, 1991 - Elsevier
… Responses to initial treatment with N'methylnicotinium iodide [N'MN(1)], (-)-nicotine [-Nic(1)], (+)-nicotine [+Nic(1)] or saline [Sal(1)] are presented. Responses to subsequent treatment …
KC Cundy, PA Crooks - Journal of Chromatography B: Biomedical Sciences …, 1984 - Elsevier
… 30%, a marked increase in the retention times of N-methylnicotinium iodide and N,N’-di… N-Methylnicotinium iodide and N,N’-dimethylnicotinium diiodide were again the compounds …

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